molecular formula C15H20N4O B5007445 1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide

1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide

Cat. No.: B5007445
M. Wt: 272.35 g/mol
InChI Key: CXQKKWCHEYGRLL-UHFFFAOYSA-N
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Description

1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-4-8-13-14(15(20)16-11(2)3)17-18-19(13)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQKKWCHEYGRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    1-phenyl-1H-1,2,3-triazole: Another triazole derivative with similar biological activities.

    1-phenyl-5-methyl-1H-1,2,3-triazole: Known for its antifungal properties.

    1-phenyl-4-nitro-1H-1,2,3-triazole: Explored for its potential as an anticancer agent.

Uniqueness: 1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its propyl and isopropyl substituents enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

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